molecular formula C5H6ClNO B084171 1H-Pyridin-2-one;hydrochloride CAS No. 13472-62-3

1H-Pyridin-2-one;hydrochloride

Cat. No. B084171
CAS RN: 13472-62-3
M. Wt: 131.56 g/mol
InChI Key: NRGKFNDKBDBBGY-UHFFFAOYSA-N
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Description

1H-Pyridin-2-one;hydrochloride is a chemical compound with the molecular formula C5H6ClNO. It is a derivative of pyridin-2-ol and has been found to play an essential role as a scaffold in drug design . Pharmacophores containing 1H-pyridin-2-ones are found in various therapeutic agents, including reverse transcriptase inhibitors, antibiotics, antifungals, anti-allergic drugs, and analgesics .


Synthesis Analysis

The synthesis of 1H-Pyridin-2-one;hydrochloride and its derivatives has been studied extensively. One method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method has been found to be efficient in converting different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Molecular Structure Analysis

The molecular structure of 1H-Pyridin-2-one;hydrochloride is characterized by a pyridin-2-one scaffold . This scaffold has been identified as a potent TRK inhibitor with good kinase selectivity .


Chemical Reactions Analysis

1H-Pyridin-2-one;hydrochloride can undergo various chemical reactions. For instance, whole cells of Burkholderia sp. MAK1 have been found to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical And Chemical Properties Analysis

1H-Pyridin-2-one;hydrochloride has a molecular weight of 160.60 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

  • Synthesis and Characterization of New Molecules : It's used in the synthesis of new heterocycle-based molecules, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, for potential applications in nonlinear optics and as anti-cancerous drugs (Murthy et al., 2017).

  • Facilitating Organic Reactions : Employed in efficient one-pot syntheses of various pyridin-2(1H)-one derivatives, demonstrating its utility in facilitating complex organic reactions (Liu et al., 2008).

  • NMR Spectroscopy and Acid Strength Determination : Used in nuclear magnetic resonance (NMR) spectroscopy as a probe molecule for determining the acid strength of solid catalysts (Zheng et al., 2007).

  • Catalysis and Chemical Bond Formation : Acts as a substrate in ruthenium(II)-catalyzed C–H activation/C–N bond formation, which is crucial for constructing annulated pyridin-2(1H)-ones (Arigela et al., 2014).

  • Structural and Computational Studies : Involved in the synthesis and characterization of complex molecules, aiding in the understanding of molecular structure and thermodynamics (Shen et al., 2012).

  • Vilsmeier-Haack Reaction : Utilized in the Vilsmeier-Haack reaction for synthesizing highly substituted pyridin-2(1H)-ones, showcasing its role in efficient chemical synthesis (Pan et al., 2007).

  • In Catalytic Reactions : Used in the synthesis and application of mixed phosphine/N-heterocyclic carbene–palladium complexes, highlighting its role in catalytic processes (Aktaş et al., 2018).

  • Drug Synthesis and Antibacterial Activity : Involved in the synthesis of nicotinonitrile O-acyclonucleosides and their derivatives, with potential antibacterial properties (Moustafa et al., 2011).

properties

IUPAC Name

1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO.ClH/c7-5-3-1-2-4-6-5;/h1-4H,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGKFNDKBDBBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyridin-2-one;hydrochloride

CAS RN

13472-62-3
Record name 2(1H)-Pyridinone, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-oxopyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyridin-2-one;hydrochloride
Reactant of Route 2
1H-Pyridin-2-one;hydrochloride

Citations

For This Compound
1
Citations
HR Tsou, X Liu, G Birnberg, J Kaplan… - Journal of medicinal …, 2009 - ACS Publications
… to give 66 mg (100%) of 4-aminomethyl-1-phenyl-1H-pyridin-2-one hydrochloride (58). … 4-aminomethyl-1-furan-3-yl-1H-pyridin-2-one hydrochloride (65a) (140 mg, 0.62) were reacted to …
Number of citations: 95 pubs.acs.org

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